![molecular formula C9H6FNO3 B1435725 Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate CAS No. 2060053-38-3](/img/structure/B1435725.png)
Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate
Description
“Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate” is a chemical compound with the molecular formula C9H6FNO3 . It has a molecular weight of 195.15 . This compound is used for research purposes .
Molecular Structure Analysis
“Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate” is a bicyclic planar molecule . Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways . In one method introduced in 2020, the reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED .Future Directions
Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and more . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways , indicating promising future directions for “Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate” and similar compounds.
properties
IUPAC Name |
methyl 7-fluoro-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFMDRKPXGAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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